molecular formula C7H9N3O2S2 B1228008 Benzenesulfonamidothiourea CAS No. 5351-65-5

Benzenesulfonamidothiourea

Cat. No.: B1228008
CAS No.: 5351-65-5
M. Wt: 231.3 g/mol
InChI Key: JWPWVPPTDSULMI-UHFFFAOYSA-N
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Description

Benzenesulfonamidothiourea is an organic compound with the molecular formula C7H9N3O2S2. It is a derivative of both benzenesulfonamide and thiourea, combining the structural features of these two compounds. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenesulfonamidothiourea can be synthesized through a condensation reaction between benzenesulfonamide and thiourea. The reaction typically involves the use of a suitable solvent, such as ethanol or water, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated through filtration and recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonamidothiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of benzenesulfonamidothiourea involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, this compound can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Benzenesulfonamidothiourea is unique in that it combines the structural features of both benzenesulfonamide and thiourea, resulting in a compound with distinct biological activities. Its ability to inhibit the MAPK pathway and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

benzenesulfonamidothiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S2/c8-7(13)9-10-14(11,12)6-4-2-1-3-5-6/h1-5,10H,(H3,8,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPWVPPTDSULMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020136
Record name 2-(Benzenesulfonyl)hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-65-5
Record name NSC700
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Benzenesulfonyl)hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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